3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine
- 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 3-Tert-butyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine stands out due to its unique structural features and the specific biological activities it exhibits. These unique properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-20(2,3)16-4-5-17(24-23-16)26-12-14-6-9-25(10-7-14)19-18-15(8-11-27-18)21-13-22-19/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTNQILLPOZWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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